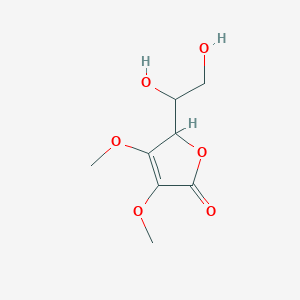
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furan ring substituted with dihydroxyethyl and dimethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the Maillard reaction, where sugars and amino acids react under controlled conditions to form furanones. The reaction typically requires heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-vacuum distillation to isolate the primary products from the reaction mixture. This method helps in preventing secondary reactions and ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Its potential therapeutic properties are explored for drug development.
Wirkmechanismus
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethyl-3(2H)-furanone: Another furanone with similar structural features but different functional groups.
5-(1,2-Dihydroxyethyl)-3(2H)-furanone: A closely related compound with slight variations in its substituents.
Uniqueness
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is unique due to its specific combination of dihydroxyethyl and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
40613-68-1 |
|---|---|
Molekularformel |
C8H12O6 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-12-6-5(4(10)3-9)14-8(11)7(6)13-2/h4-5,9-10H,3H2,1-2H3 |
InChI-Schlüssel |
PLFZSHMRIUGRDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)OC1C(CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


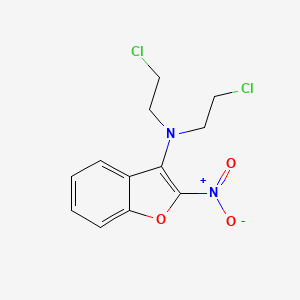
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)


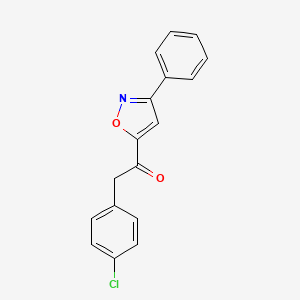
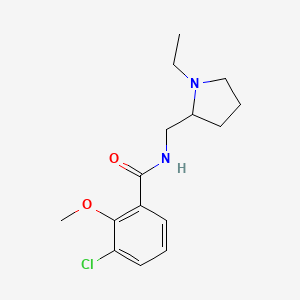
![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
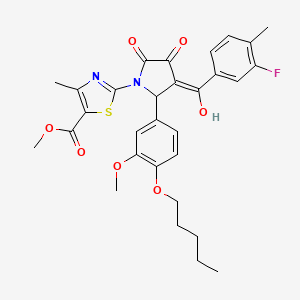
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
